![molecular formula C27H27N5O7S2 B12407972 2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide](/img/structure/B12407972.png)

2-[(4-Aminophenyl)sulfonyl-[4-[(2-azanyl-2-oxidanylidene-ethyl)-(4-methoxyphenyl)sulfonyl-amino]naphthalen-1-yl]amino]ethanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

NXPZ-2 is a naphthalenesulfonamide derivative known for its role as a Keap1-Nrf2 protein-protein interaction inhibitor. It has shown potential in alleviating oxidative stress and improving cognitive dysfunction, particularly in Alzheimer’s disease models .

Preparation Methods

Synthetic Routes and Reaction Conditions

NXPZ-2 is synthesized through a series of chemical reactions involving naphthalenesulfonamide derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of NXPZ-2 involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is scaled up to ensure consistent quality and quantity, adhering to stringent regulatory standards. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

NXPZ-2 undergoes various chemical reactions, including:

Oxidation: Increases the compound’s reactivity and enhances its inhibitory effects.

Reduction: Modifies the compound’s structure to improve its stability.

Substitution: Introduces different functional groups to enhance its biological activity

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the outcomes .

Major Products Formed

The major products formed from these reactions are derivatives of NXPZ-2 with enhanced biological activity and stability. These derivatives are further tested for their efficacy in inhibiting the Keap1-Nrf2 interaction and alleviating oxidative stress .

Scientific Research Applications

NXPZ-2 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study protein-protein interactions and develop new inhibitors.

Biology: Investigated for its role in cellular signaling pathways and oxidative stress response.

Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease and other neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting oxidative stress-related diseases

Mechanism of Action

NXPZ-2 exerts its effects by inhibiting the interaction between Keap1 and Nrf2 proteins. This inhibition leads to the activation of Nrf2, which translocates to the nucleus and promotes the expression of antioxidant genes. These genes help in reducing oxidative stress and improving cellular function. The molecular targets and pathways involved include the Keap1-Nrf2 signaling pathway, which plays a crucial role in cellular defense mechanisms .

Comparison with Similar Compounds

Similar Compounds

POZL: A phosphodiester containing diaminonaphthalene compound designed to target the Keap1-Nrf2 interaction.

Compound 10u: A naphthalenesulfonamide derivative with a ®-azetidine group, showing high PPI inhibitory activity

Uniqueness of NXPZ-2

NXPZ-2 stands out due to its high potency as a Keap1-Nrf2 protein-protein interaction inhibitor and its ability to ameliorate cognitive dysfunction in Alzheimer’s disease models. Its unique structure and mechanism of action make it a promising candidate for further research and development .

Properties

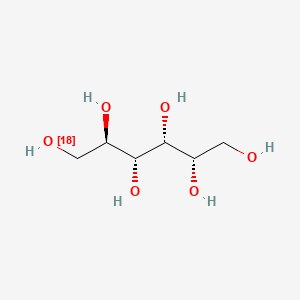

Molecular Formula |

C27H27N5O7S2 |

|---|---|

Molecular Weight |

597.7 g/mol |

IUPAC Name |

2-[[4-[(2-amino-2-oxoethyl)-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]-(4-aminophenyl)sulfonylamino]acetamide |

InChI |

InChI=1S/C27H27N5O7S2/c1-39-19-8-12-21(13-9-19)41(37,38)32(17-27(30)34)25-15-14-24(22-4-2-3-5-23(22)25)31(16-26(29)33)40(35,36)20-10-6-18(28)7-11-20/h2-15H,16-17,28H2,1H3,(H2,29,33)(H2,30,34) |

InChI Key |

DFIZGWXPFCOCFG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=C(C3=CC=CC=C32)N(CC(=O)N)S(=O)(=O)C4=CC=C(C=C4)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)

![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-hydroxy-2-oxopyridin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12407914.png)

![2-amino-7-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12407947.png)